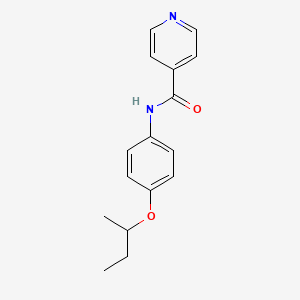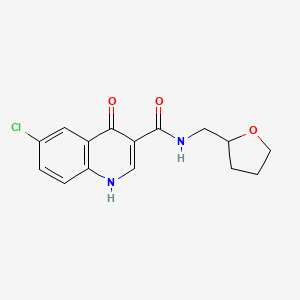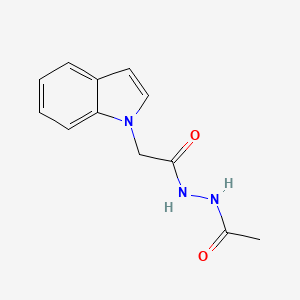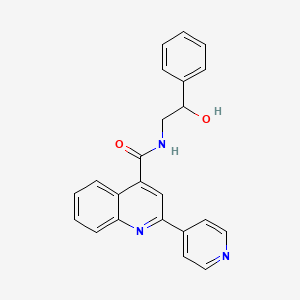![molecular formula C19H15N5O3S B4518227 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4518227.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.08956053 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Compounds structurally related to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide have been investigated for their anticancer activities. For instance, certain quinazolinone derivatives, synthesized based on high-throughput screening, were found to exhibit potent growth-inhibitory activities believed to be independent of folate pathways. These compounds demonstrated unique biochemical characteristics, including delayed, non-phase specific cell-cycle arrest, and some were significantly more water-soluble and cytotoxic than the lead compound CB30865, suggesting their potential as novel anticancer agents (Bavetsias et al., 2002).
Antimicrobial and Antifungal Activities
Several synthesized derivatives have shown promising antimicrobial and antifungal activities. New derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one were evaluated for their potential as antifungal and antibacterial agents, demonstrating significant activity against both Gram-positive and Gram-negative organisms, indicating the scope of these compounds in developing new antimicrobial agents (Sahu et al., 2020).
Antitubercular Properties
Substituted quinazoline derivatives have also been explored for their antitubercular potential. A study on various substituted compounds revealed significant in vitro activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting notable efficacy at low MIC values, highlighting their potential in tuberculosis treatment strategies (Maurya et al., 2013).
Mechanism of Action
Future Directions
The future research directions for “N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)benzamide” and similar compounds would likely involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there are many possibilities for future research .
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-10-16-22-23-19(28-16)21-17(25)13-7-3-5-9-15(13)24-11-20-14-8-4-2-6-12(14)18(24)26/h2-9,11H,10H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKUOBHLYCSCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B4518159.png)
![6-cyclopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4518177.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4518183.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4518203.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518209.png)





![1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4518266.png)
![isopropyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4518267.png)
